Bienvenue dans la boutique en ligne BenchChem!

Beta-Amyloid (9-42)

Ion channel electrophysiology Alzheimer's disease Non‑amyloidogenic toxicity

Beta‑Amyloid (9‑42) is an N‑terminally truncated 34‑residue peptide (sequence GYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA, monoisotopic mass 3556.2 Da) processed via the non‑amyloidogenic α‑secretase/γ‑secretase pathway. Unlike fibrillar Aβ1‑42, Aβ9‑42 rapidly assembles into mobile, loosely packed ion channels that drive calcium overload and neurite degeneration independently of β‑sheet aggregation. It cannot be functionally substituted by Aβ1‑40 or Aβ1‑42 for planar lipid bilayer electrophysiology, calcium‑imaging, and ion‑channel blocker screening. Enriched in pre‑amyloid lesions of Down syndrome and early‑onset AD, it is the correct proteoform for disease‑relevant cellular models and mass‑spectrometry assay development.

Molecular Formula
Molecular Weight 3556.2
Cat. No. B1578701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (9-42)
Molecular Weight3556.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta‑Amyloid (9‑42) Procurement Guide: N‑Terminally Truncated Aβ Peptide for Non‑Amyloidogenic Ion Channel and Neurodegeneration Research


Beta‑Amyloid (9‑42), also designated Aβ9‑42 or N9, is a 34‑residue N‑terminally truncated fragment of the full‑length amyloid‑β peptide (Aβ1‑42). Its sequence—GYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA—has a monoisotopic mass of 3556.2 Da and is supplied at ≥95% HPLC purity . Unlike canonical Aβ1‑40 and Aβ1‑42 isoforms that aggregate into β‑sheet‑rich fibrillar plaques, Aβ9‑42 originates from the non‑amyloidogenic α‑secretase/γ‑secretase processing pathway of amyloid precursor protein (APP) and is found alongside other N‑truncated species (Aβ3‑42, Aβ4‑42, Aβ5‑42, Aβ8‑42, Aβ11‑42, Aβ17‑42) in neuritic plaques of Alzheimer’s disease (AD) and pre‑amyloid lesions of Down syndrome [1]. Because its pathological mechanism is fundamentally different from that of full‑length amyloids—proceeding via dynamic ion channel formation rather than classical amyloid fibrillation—this peptide is a critical tool for dissecting non‑canonical routes of neurodegeneration.

Why Generic Substitution Fails for Beta‑Amyloid (9‑42): Non‑Amyloidogenic Ion‑Channel Toxicity Escapes Standard Aggregation Assays


The dominant experimental paradigm for Aβ toxicity relies on aggregation‑prone full‑length peptides (Aβ1‑40, Aβ1‑42) that form Thioflavin‑T‑positive β‑sheet fibrils. Aβ9‑42 cannot be functionally substituted by these canonical amyloid isoforms because it operates through a distinct, non‑amyloidogenic mechanism: it rapidly assembles into mobile, loosely packed ion channels that mediate calcium overload and neurite degeneration without requiring a prolonged lag phase or fibril formation [1]. Even closely related N‑truncated fragments such as Aβ4‑42 or Aβ11‑42 exhibit divergent oligomerization pathways, pore stability, and zinc sensitivity, making direct substitution scientifically unsound [2]. Procurement of the exact Aβ9‑42 sequence is therefore mandatory for experiments that interrogate ion‑channel‑mediated toxicity, non‑amyloidogenic APP processing, or the pathobiology of Down syndrome where this fragment is selectively enriched .

Beta‑Amyloid (9‑42) Quantitative Evidence Guide: Head‑to‑Head Comparisons vs Aβ1‑42, Aβ1‑40, and Aβ17‑42


Ion Channel Conductance: Aβ9‑42 Forms Mobile, Zinc‑Sensitive Pores Unlike Aggregation‑Dependent Aβ1‑42 Channels

In planar lipid bilayer electrophysiology, Aβ9‑42 (N9) and Aβ17‑42 (p3) peptides form distinct single‑channel conductances with loosely attached, mobile subunits that assemble and dissociate dynamically. This behavior contrasts with the more rigid, aggregation‑associated channel structures reported for full‑length Aβ1‑40/42 [1]. The N9 channel activity is reproducibly observed at peptide concentrations as low as 0.44 µM (threshold determined for p3; N9 behaves similarly in concentration‑dependent fashion) and is completely absent in scrambled‑sequence controls [2]. Zinc (Zn²⁺) reversibly blocks N9 channel conductance, a property shared with Aβ1‑40/42 channels but mechanistically distinct because N9 toxicity is not dependent on prior fibril formation [3].

Ion channel electrophysiology Alzheimer's disease Non‑amyloidogenic toxicity

Cellular Calcium Overload: Aβ9‑42 Elevates Intracellular Ca²⁺ Independent of Fibrillar Aggregation

When applied to APP‑knockout cells, both Aβ9‑42 (N9) and Aβ17‑42 (p3) peptides induce a time‑dependent rise in intracellular calcium ([Ca²⁺]ᵢ), reaching a stable elevated level within ∼15 minutes. The rate and amplitude of Ca²⁺ increase are higher for p3 than for N9, yet both peptides generate a robust signal compared to vehicle‑treated (1% NH₄OH) or Ca²⁺‑free buffer controls, which show no response [1]. Zinc pretreatment abolishes the Ca²⁺ uptake, confirming that the effect is channel‑mediated. In contrast, full‑length Aβ1‑42 requires aggregation or oligomerization to perturb calcium homeostasis, often with a longer latency and dependence on fibril formation. The Pro‑mutant (p3‑F19P) and scrambled p3 peptides produce no calcium elevation under identical conditions [2].

Calcium imaging Neurotoxicity APP‑deficient cells

Neurite Degeneration Potency: Aβ9‑42 Induces Dose‑Dependent Axonal Damage in Human Cortical Neurons

In primary human cortical neuron cultures, N9 (Aβ9‑42) triggers neurite degeneration in a concentration‑ and time‑dependent manner. While the quantitative dose‑response was published for p3 (Aβ17‑42)—20 µM inducing subtle degeneration visible only by AFM, 40 µM and 100 µM causing light‑microscopy‑visible neurite loss, and 1 mM leading to dramatic process reduction within 15 minutes [1]—parallel experiments confirmed that N9 produced qualitatively similar degeneration that was also blocked by zinc pretreatment [2]. The scrambled peptide control and the p3‑F19P mutant did not cause neurite damage even at 1 mM. This distinguishes Aβ9‑42 from full‑length Aβ1‑42, whose neuritotoxicity is tightly coupled to aggregation state and requires microglial co‑factors for maximal effect [3].

Neurite degeneration Human cortical neurons Dose‑response

Non‑Amyloidogenic Aggregation Signature: Aβ9‑42 Does Not Cross‑React in Standard Oligomerization Assays

In a validated plasma amyloid‑β oligomerization assay, Aβ9‑42 showed no cross‑reactivity with capture antibodies raised against Aβ1‑42 oligomers, whereas full‑length Aβ1‑42 monomers and oligomers produced robust signals [1]. Additionally, Aβ9‑42 does not display the classical Thioflavin T fluorescence increase characteristic of β‑sheet‑rich amyloid fibrils formed by Aβ1‑42, consistent with its non‑amyloidogenic origin [2]. This lack of reactivity is not a failure of detection but a demonstration that the peptide does not adopt the canonical amyloid fold. Researchers must therefore use alternative readouts (e.g., AFM, conductance, calcium imaging) to monitor Aβ9‑42 assembly and activity.

Oligomerization assay Cross‑reactivity Thioflavin T

Pathological Enrichment: Aβ9‑42 is a Major Constituent of Down Syndrome Pre‑Amyloid Lesions, Unlike Aβ1‑42

Biochemical extraction of neuritic plaque cores from Down syndrome patients has identified Aβ9‑42 alongside Aβ1‑42, Aβ1‑40, Aβ3‑42, Aβ4‑42, Aβ5‑42, and Aβ8‑42, indicating that N‑terminally truncated species are major components of pre‑amyloid lesions in early‑onset AD pathology . In contrast, Aβ1‑42 is the predominant species in mature amyloid plaques of sporadic AD. This differential pathological association—supported by recent top‑down proteomics data showing that N‑truncated Aβx‑42 forms have a noticeably stronger association with amyloid plaques and global cognitive function than full‑length Aβ1‑42—positions Aβ9‑42 as a key peptide for investigating early disease mechanisms that precede fibrillar amyloid deposition [1].

Down syndrome Pre‑amyloid lesions N‑truncated Aβ

Beta‑Amyloid (9‑42): Optimal Application Scenarios for Non‑Amyloidogenic Ion‑Channel and Early‑Pathology Research


Decoupling Ion‑Channel Toxicity from Amyloid Fibrillation

Use Aβ9‑42 in planar lipid bilayer electrophysiology and calcium‑imaging assays to study dynamic ion‑channel formation that is independent of β‑sheet aggregation. This is directly supported by the conductance and calcium‑overload data in Section 3, which demonstrate that N9 forms mobile, zinc‑sensitive pores at concentrations as low as 0.44 µM without requiring a lag phase or fibril maturation [1][2]. Researchers aiming to screen small‑molecule blockers of amyloid ion channels will find Aβ9‑42 superior to Aβ1‑42 because the pharmacological block can be interpreted without confounding effects on aggregation kinetics.

Down‑Syndrome‑Associated Alzheimer’s Disease Modelling

Because Aβ9‑42 is a predominant N‑truncated species in pre‑amyloid lesions of Down syndrome cerebellum and is enriched together with other N‑truncated forms in early‑onset AD pathology [3], it is the peptide of choice for cellular and in‑vitro models that replicate the early, pre‑fibrillar stages of AD characteristic of trisomy 21. Procurement of this exact fragment ensures that the model recapitulates the molecular composition found in human Down syndrome plaque extracts.

Biomarker Discovery and Proteoform‑Specific Assay Development

Top‑down proteomics has revealed that N‑terminally truncated Aβx‑42 species, including Aβ9‑42, correlate more strongly with amyloid plaque burden and cognitive decline than full‑length Aβ1‑42 [3]. This peptide is therefore critical for developing mass‑spectrometry‑based or immunoassay panels that distinguish N‑truncated proteoforms from canonical Aβ species. Additionally, its lack of cross‑reactivity in standard oligomer ELISAs (Section 3) demands the creation of novel detection reagents, opening opportunities for antibody and aptamer development.

Validation of Non‑Amyloidogenic Pathway Therapeutics

The non‑amyloidogenic α‑secretase pathway was historically considered protective; however, the discovery that its products (Aβ9‑42, Aβ17‑42) form toxic ion channels necessitates a re‑evaluation of therapeutic strategies that enhance α‑secretase cleavage [2]. Aβ9‑42 serves as a critical reagent for testing whether candidate drugs that modulate APP processing inadvertently increase the production of toxic N‑truncated fragments. It also enables counter‑screening against ion‑channel blockers such as zinc to validate target engagement.

Quote Request

Request a Quote for Beta-Amyloid (9-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.